molecular formula C22H38O4 B13826081 Dicyclohexyl sebacate CAS No. 4121-15-7

Dicyclohexyl sebacate

Cat. No.: B13826081
CAS No.: 4121-15-7
M. Wt: 366.5 g/mol
InChI Key: OQCGQYSHNVXOJM-UHFFFAOYSA-N
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Description

Dicyclohexyl sebacate is an organic compound with the molecular formula C22H38O4. It is a diester derived from sebacic acid and cyclohexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexyl sebacate is typically synthesized through the esterification reaction between sebacic acid and cyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction is as follows:

Sebacic Acid+2CyclohexanolDicyclohexyl Sebacate+Water\text{Sebacic Acid} + 2 \text{Cyclohexanol} \rightarrow \text{this compound} + \text{Water} Sebacic Acid+2Cyclohexanol→Dicyclohexyl Sebacate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated in a reactor, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl sebacate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to sebacic acid and cyclohexanol.

    Oxidation: Under strong oxidative conditions, the cyclohexyl groups can be oxidized to form cyclohexanone or cyclohexanol derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Sebacic acid and cyclohexanol.

    Oxidation: Cyclohexanone or cyclohexanol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dicyclohexyl sebacate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored as a component in medical devices and controlled-release formulations.

    Industry: Utilized in the manufacture of lubricants, adhesives, and coatings to enhance flexibility and durability.

Mechanism of Action

The primary mechanism of action of dicyclohexyl sebacate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties and durability of the polymer.

Comparison with Similar Compounds

Similar Compounds

  • Dicyclohexyl phthalate
  • Dibutyl sebacate
  • Diethylhexyl sebacate

Comparison

Dicyclohexyl sebacate is unique due to its specific combination of sebacic acid and cyclohexanol, which imparts distinct properties such as higher thermal stability and lower volatility compared to other plasticizers like dicyclohexyl phthalate. Additionally, its biocompatibility makes it suitable for applications in medical and biological fields, where other plasticizers may not be appropriate.

Properties

CAS No.

4121-15-7

Molecular Formula

C22H38O4

Molecular Weight

366.5 g/mol

IUPAC Name

dicyclohexyl decanedioate

InChI

InChI=1S/C22H38O4/c23-21(25-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(24)26-20-15-9-6-10-16-20/h19-20H,1-18H2

InChI Key

OQCGQYSHNVXOJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCCCCCC(=O)OC2CCCCC2

Origin of Product

United States

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